molecular formula C9H10INO2 B1599715 Methyl 4-Amino-3-iodo-5-methylbenzoate CAS No. 180624-11-7

Methyl 4-Amino-3-iodo-5-methylbenzoate

Cat. No.: B1599715
CAS No.: 180624-11-7
M. Wt: 291.09 g/mol
InChI Key: ZXTGJAFWTQHNJD-UHFFFAOYSA-N
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Description

Methyl 4-Amino-3-iodo-5-methylbenzoate is an organic compound with the molecular formula C9H10INO2. It is characterized by the presence of an amino group, an iodine atom, and a methyl ester group attached to a benzene ring. This compound is often used in various chemical reactions and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Amino-3-iodo-5-methylbenzoate typically involves the iodination of methyl 4-amino-5-methylbenzoate. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring. Common reagents used in this process include iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Amino-3-iodo-5-methylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce nitrobenzoates or aminobenzoates, respectively .

Scientific Research Applications

Methyl 4-Amino-3-iodo-5-methylbenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-Amino-3-iodo-5-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-Amino-3-bromo-5-methylbenzoate
  • Methyl 4-Amino-3-chloro-5-methylbenzoate
  • Methyl 4-Amino-3-fluoro-5-methylbenzoate

Uniqueness

Methyl 4-Amino-3-iodo-5-methylbenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can enhance the compound’s reactivity and binding interactions .

Properties

IUPAC Name

methyl 4-amino-3-iodo-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTGJAFWTQHNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441194
Record name Methyl 4-Amino-3-iodo-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180624-11-7
Record name Methyl 4-Amino-3-iodo-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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